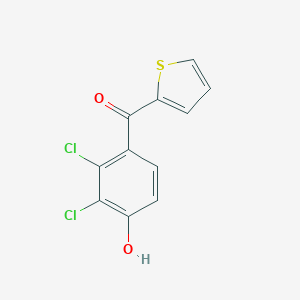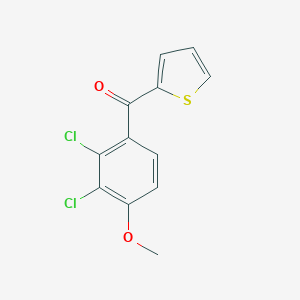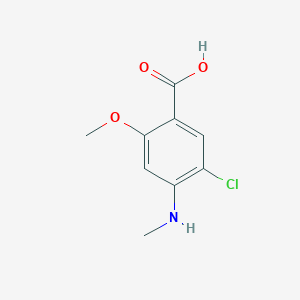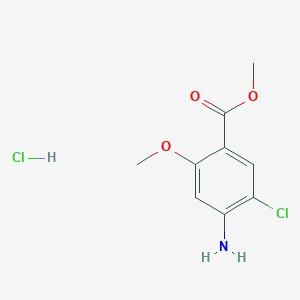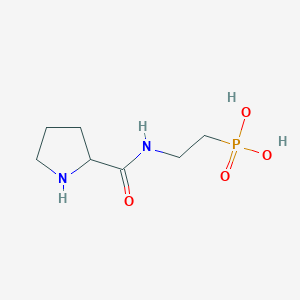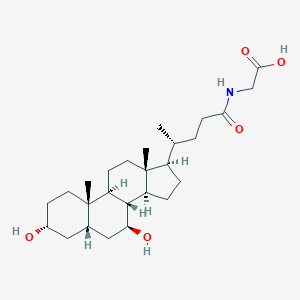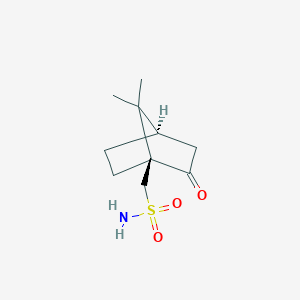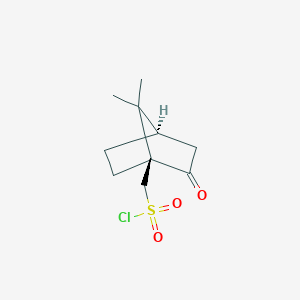![molecular formula C27H35NS B018246 1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene CAS No. 110499-95-1](/img/structure/B18246.png)
1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene, commonly known as HCEB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HCEB is a member of the cyclohexylbenzene family and is known for its unique structural features that make it an ideal candidate for scientific research.
作用机制
The mechanism of action of HCEB is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. HCEB has been shown to interact with specific receptors in cells, leading to the activation or inhibition of downstream signaling pathways. This mechanism of action has been exploited for the development of new drugs and therapies for various diseases.
生化和生理效应
HCEB has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that HCEB can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. HCEB has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, suggesting its potential as a therapeutic agent for this debilitating condition. However, further studies are needed to fully understand the biochemical and physiological effects of HCEB in different systems.
实验室实验的优点和局限性
One of the main advantages of using HCEB in lab experiments is its unique structural features, which make it an ideal candidate for various applications. HCEB is also relatively easy to synthesize, and the synthesis method has been optimized to ensure high yield and purity of the final product. However, one of the limitations of using HCEB is its potential toxicity, which needs to be carefully evaluated in different systems.
未来方向
There are several future directions for the research on HCEB. One of the main directions is the development of new drugs and therapies based on the mechanism of action of HCEB. This could lead to the discovery of new treatments for various diseases, including cancer and Alzheimer's disease. Another direction is the optimization of the synthesis method for HCEB to ensure even higher yield and purity of the final product. This could lead to the development of new materials with improved properties for various applications. Finally, further studies are needed to fully understand the biochemical and physiological effects of HCEB in different systems, which could lead to the discovery of new functions and applications for this compound.
合成方法
The synthesis of HCEB involves several steps, including the reaction between 4-hexylcyclohexanone and 4-isothiocyanatobenzyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. This method has been optimized to ensure high yield and purity of the final product.
科学研究应用
HCEB has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, HCEB has been used as a building block for the synthesis of novel liquid crystals, which have shown promising properties for the development of new display technologies. In organic electronics, HCEB has been used as a dopant for the fabrication of organic light-emitting diodes (OLEDs), which have shown improved efficiency and stability. In biomedical research, HCEB has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
属性
CAS 编号 |
110499-95-1 |
|---|---|
产品名称 |
1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene |
分子式 |
C27H35NS |
分子量 |
405.6 g/mol |
IUPAC 名称 |
1-(4-hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene |
InChI |
InChI=1S/C27H35NS/c1-2-3-4-5-6-22-9-15-25(16-10-22)26-17-11-23(12-18-26)7-8-24-13-19-27(20-14-24)28-21-29/h11-14,17-20,22,25H,2-10,15-16H2,1H3 |
InChI 键 |
GFLJBHDKHDTGGY-UHFFFAOYSA-N |
SMILES |
CCCCCCC1CCC(CC1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)N=C=S |
规范 SMILES |
CCCCCCC1CCC(CC1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)N=C=S |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



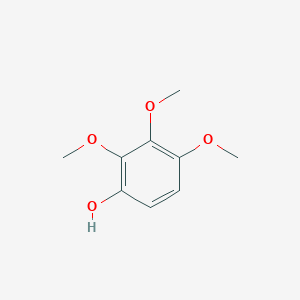
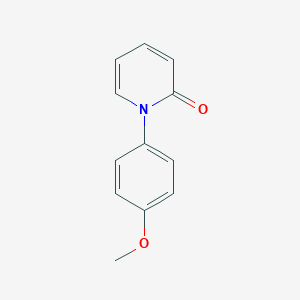
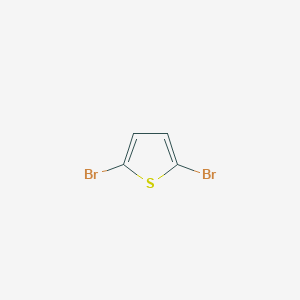
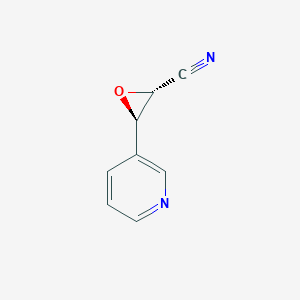
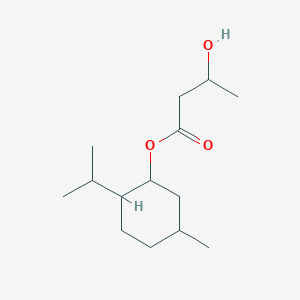
![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)
